
(4-(Piperidin-4-yl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Piperidin-4-yl)phenyl)methanamine is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to a methanamine group. This compound is known for its utility as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperidin-4-yl)phenyl)methanamine typically involves the reaction of 4-bromobenzylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial-scale reactors and optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Piperidin-4-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
(4-(Piperidin-4-yl)phenyl)methanamine is extensively used in scientific research, particularly in the development of PROTACs for targeted protein degradation. It serves as a semi-flexible linker that helps in the formation of ternary complexes, optimizing the drug-like properties of PROTACs . Additionally, it is used in medicinal chemistry for the synthesis of various bioactive molecules and in the study of protein-ligand interactions .
Mecanismo De Acción
The mechanism of action of (4-(Piperidin-4-yl)phenyl)methanamine primarily involves its role as a linker in PROTACs. It facilitates the binding of the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process effectively reduces the levels of the target protein, thereby modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(3-(Piperidin-4-yl)phenyl)methanamine: Similar structure but with the piperidine ring attached at the meta position.
(4-(Piperidin-1-yl)phenyl)methanamine: Similar structure but with the piperidine ring attached at the para position.
Uniqueness
(4-(Piperidin-4-yl)phenyl)methanamine is unique due to its specific positioning of the piperidine ring, which provides optimal flexibility and rigidity required for effective PROTAC development. This unique structure enhances its ability to form stable ternary complexes, making it a valuable compound in targeted protein degradation research .
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(4-piperidin-4-ylphenyl)methanamine |
InChI |
InChI=1S/C12H18N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12,14H,5-9,13H2 |
Clave InChI |
PNHZOKFEUJOPLK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


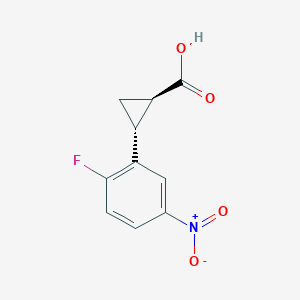
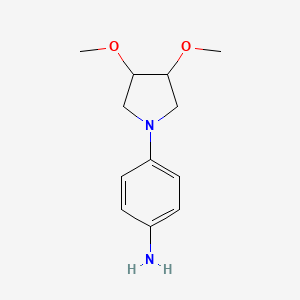
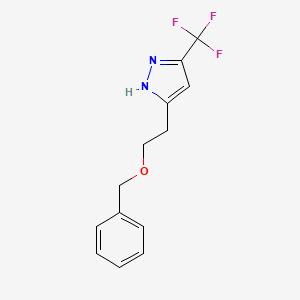
![(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13346667.png)
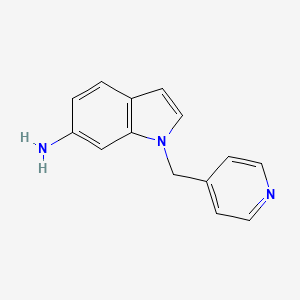

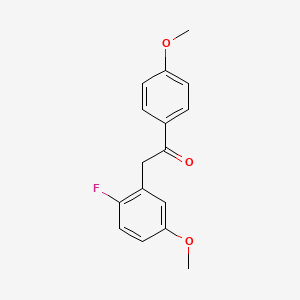
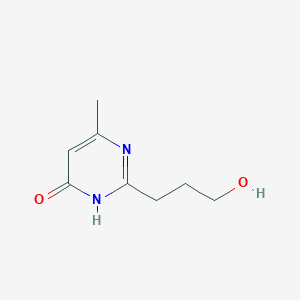

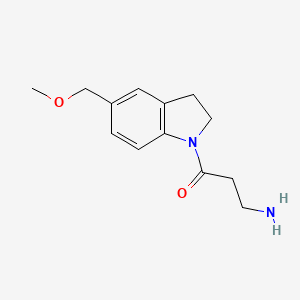
![6-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13346705.png)
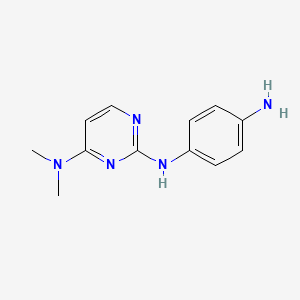
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13346726.png)

